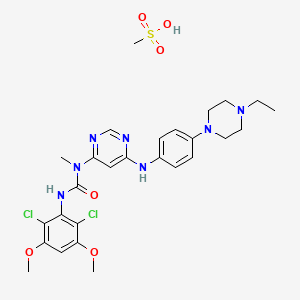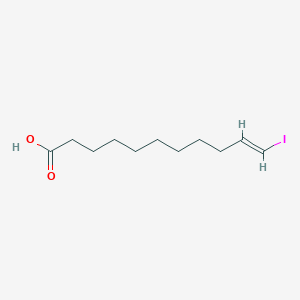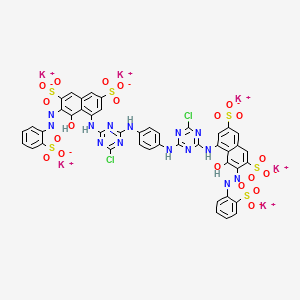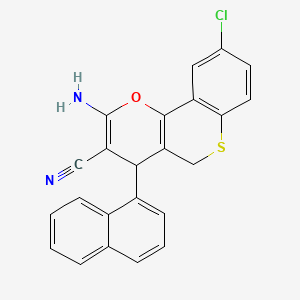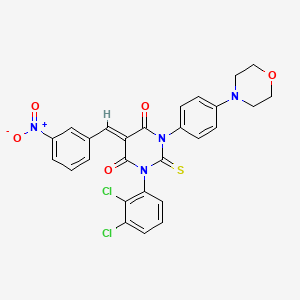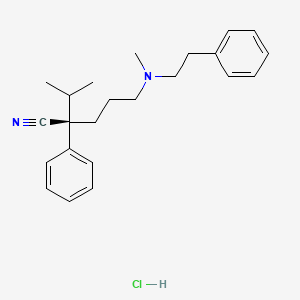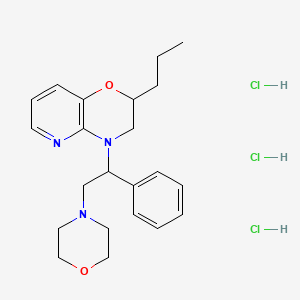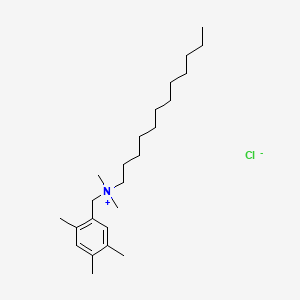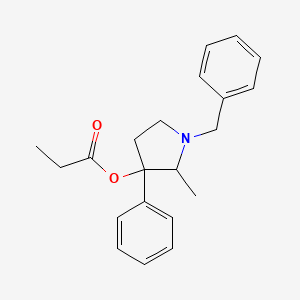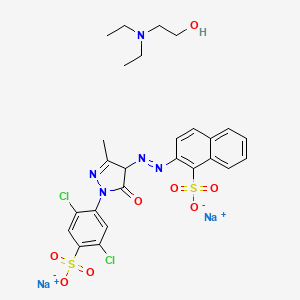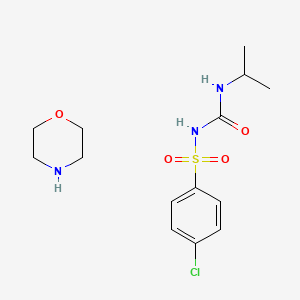
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine is a chemical compound with the molecular formula C10H13ClN2O3S. It is known for its unique structure, which includes a chlorophenyl group, a sulfonyl group, and a morpholine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine involves several steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with isopropylamine to form the intermediate 1-(4-chlorophenyl)sulfonyl-3-propan-2-ylurea. This intermediate is then reacted with morpholine under specific conditions to yield the final product. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine .
Chemical Reactions Analysis
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Scientific Research Applications
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in cell division, leading to anticancer effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)sulfonyl-3-methylurea: This compound has a similar structure but lacks the morpholine ring, which may affect its chemical properties and biological activities.
1-(4-Chlorophenyl)sulfonyl-3-ethylurea:
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylthiourea: This compound contains a thiourea group instead of a urea group, which can influence its chemical behavior and interactions.
Properties
CAS No. |
113712-91-7 |
|---|---|
Molecular Formula |
C14H22ClN3O4S |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine |
InChI |
InChI=1S/C10H13ClN2O3S.C4H9NO/c1-7(2)12-10(14)13-17(15,16)9-5-3-8(11)4-6-9;1-3-6-4-2-5-1/h3-7H,1-2H3,(H2,12,13,14);5H,1-4H2 |
InChI Key |
DYOCSQKYOSIXAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl.C1COCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


